Cyclosporin G - 74436-00-3

Cyclosporin G

Catalog Number: EVT-336991
CAS Number: 74436-00-3
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclosporin G is a cyclic undecapeptide, a type of molecule composed of eleven amino acids joined in a ring structure. [] It belongs to the class of drugs known as calcineurin inhibitors, which are potent immunosuppressive agents. [] Cyclosporin G is structurally similar to Cyclosporin A, a widely used immunosuppressant, but with a norvaline residue replacing the alpha-aminobutyric acid at the 2-position. [, , ] This subtle structural difference leads to distinct pharmacological properties compared to Cyclosporin A.

Relevance: Cyclosporin A is structurally very similar to Cyclosporin G, with the only difference being the substitution of L-α-aminobutyric acid at position 2 in Cyclosporin A for L-norvaline in Cyclosporin G. [, , , , , , , , , ] This subtle difference results in the two cyclosporins exhibiting comparable immunosuppressive potency, but Cyclosporin G has been shown in animal models to be less nephrotoxic than Cyclosporin A at equivalent doses. [, , , , ] This suggests that Cyclosporin G may offer a safer alternative to Cyclosporin A for immunosuppression following organ transplantation.

Cyclosporin H

Compound Description: Cyclosporin H (CsH) is a non-immunosuppressive analog of Cyclosporin A. [] It is structurally similar to Cyclosporin A but differs in the chirality of the MeVal-11 residue. []

Relevance: Unlike Cyclosporin A and Cyclosporin G, Cyclosporin H does not exhibit immunosuppressive activity. [] It is considered an inverse formyl peptide receptor agonist. [] Although structurally related, the difference in chirality at MeVal-11 between Cyclosporin H and Cyclosporin A leads to major structural transformations and significantly different biological activities. []

Dihydrocyclosporin D

Compound Description: Dihydrocyclosporin D is a cyclosporin analog. [] Its specific biological activity is not fully elucidated in the provided research articles.

Relevance: While Dihydrocyclosporin D belongs to the cyclosporin family, its effects on insulin release are inconsistent compared to Cyclosporin G, which inhibits insulin release, and Cyclosporin A, which also impacts insulin release. [] This difference highlights the structural specificity associated with cyclosporin activity.

IMM 125

Relevance: Like Cyclosporin G, IMM 125 has demonstrated lower contractile effects on isolated glomeruli compared to Cyclosporin A. [] This suggests that IMM 125, along with Cyclosporin G, could have a reduced impact on glomerular filtration rate (GFR) and potentially a lower risk of nephrotoxicity compared to Cyclosporin A.

Metabolites of Cyclosporin G

Compound Description: Seven metabolites of Cyclosporin G (GM19, GM1c9, GM4N9, GM1, GM9, GM1c, and GM4N) have been isolated and identified. [, , , , , ] These metabolites are primarily formed through hydroxylation and demethylation processes, similar to the metabolism of Cyclosporin A. [, ]

Relevance: The metabolites of Cyclosporin G generally exhibit less than 10% of the immunosuppressive activity of the parent drug, Cyclosporin G. [] This reduced activity is relevant for therapeutic monitoring, as high levels of metabolites could lead to an overestimation of Cyclosporin G concentration when using immunoassays. [, , , ] Additionally, specific metabolites, like GM9, have been shown to impact endothelin and prostacyclin release from endothelial cells, which might contribute to the nephrotoxic effects of cyclosporin drugs. [] This highlights the importance of understanding the pharmacological activity of individual metabolites.

Tacrolimus (FK506)

Compound Description: Tacrolimus, also known as FK506, is a new immunosuppressant drug. [] It is not structurally related to the cyclosporin family.

Relevance: Although not structurally related to Cyclosporin G, Tacrolimus is discussed alongside Cyclosporin G in the context of new immunosuppressive agents with potentially improved safety profiles compared to Cyclosporin A. [, , ] This emphasizes the ongoing research efforts to identify and develop new immunosuppressive drugs with greater efficacy and fewer side effects.

Rapamycin

Compound Description: Rapamycin (RAPA) is a novel immunosuppressant drug that inhibits the actions of cytokines and growth factors on various cells, including T cells, B cells, and some non-immune cells. [, ]

Relevance: Although not structurally similar to Cyclosporin G, Rapamycin is mentioned in the research as another emerging immunosuppressive agent with a different mechanism of action than cyclosporins. [, ] Both drugs highlight the search for alternatives to Cyclosporin A with potentially less toxicity.

Overview

Cyclosporin G is a member of the cyclosporin family, which comprises a group of cyclic undecapeptides known for their immunosuppressive properties. It is primarily derived from the fungus Tolypocladium inflatum. Cyclosporin G exhibits significant pharmacological activity, particularly in the context of organ transplantation and autoimmune diseases, where it helps to prevent organ rejection by suppressing the immune response.

Source

Cyclosporin G is naturally produced by certain fungi, specifically Tolypocladium inflatum, which was first identified as a source of cyclosporins in the 1970s. The compound can also be synthesized through various chemical methods, including solid-phase peptide synthesis and other organic synthesis techniques.

Classification

Cyclosporin G belongs to the class of cyclic peptides and is categorized as an immunosuppressant. It functions by inhibiting T-lymphocyte activation and proliferation, making it valuable in clinical settings for preventing transplant rejection and treating autoimmune disorders.

Synthesis Analysis

Methods

The synthesis of cyclosporin G can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis: This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Recent advancements have utilized triphosgene as a condensation reagent to facilitate the formation of amide bonds under mild conditions, enabling efficient cyclization of the peptide .
  2. Fermentation: Natural production through fermentation processes using Tolypocladium inflatum can yield cyclosporin G, although this method may be less efficient compared to synthetic approaches .
  3. Purification Techniques: Following synthesis, high-performance liquid chromatography (HPLC) is commonly employed for purification, ensuring high purity levels necessary for pharmaceutical applications.

Technical Details

The solid-phase synthesis typically involves protecting groups for amino acids to prevent unwanted reactions during the coupling process. The use of triphosgene allows for the direct conversion of carboxyl groups into acid chlorides, facilitating smoother peptide bond formation and subsequent cyclization.

Molecular Structure Analysis

Structure

Cyclosporin G has a complex cyclic structure characterized by its undecapeptide nature. The specific arrangement of amino acids contributes to its unique pharmacological properties. The molecular formula is C₆₃H₁₃₉N₇O₁₂, and its structure includes multiple hydrophobic regions that enhance membrane permeability.

Data

  • Molecular Weight: Approximately 1202.00 g/mol
  • Chemical Formula: C₆₃H₁₃₉N₇O₁₂
  • Structural Features: The cyclic nature of cyclosporin G allows it to adopt various conformations that are crucial for its interaction with cellular targets.
Chemical Reactions Analysis

Reactions

Cyclosporin G undergoes various chemical reactions that are essential for its biological activity:

  1. Hydrolysis: In aqueous environments, cyclosporin G can undergo hydrolysis, which may affect its stability and efficacy.
  2. Binding Interactions: The compound interacts with cyclophilins, leading to inhibition of calcineurin, a critical enzyme in T-cell activation.

Technical Details

The interactions between cyclosporin G and cyclophilins are characterized by high-affinity binding, which is pivotal for its immunosuppressive effects. This binding alters intracellular signaling pathways, particularly those involving interleukin-2 production.

Mechanism of Action

Process

Cyclosporin G exerts its pharmacological effects primarily through:

  1. Inhibition of Calcineurin: By binding to cyclophilin proteins, cyclosporin G inhibits calcineurin activity, which is essential for T-cell activation.
  2. Suppression of Interleukin-2 Production: This inhibition leads to reduced production of interleukin-2, a key growth factor for T-cells, thereby dampening the immune response.

Data

The effective concentration range for cyclosporin G in clinical settings typically falls within nanomolar concentrations, demonstrating its potency as an immunosuppressant.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclosporin G is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Cyclosporin G is stable under dry conditions but can degrade in aqueous solutions over time.
  • pH Sensitivity: The compound's stability can be affected by pH levels; it is generally more stable in neutral to slightly acidic environments.
Applications

Scientific Uses

Cyclosporin G has several important applications in scientific research and medicine:

  1. Immunosuppressant Therapy: Widely used in organ transplantation to prevent rejection.
  2. Autoimmune Disease Treatment: Effective in managing conditions such as rheumatoid arthritis and psoriasis.
  3. Research Applications: Used in studies related to T-cell biology and signal transduction pathways due to its specific mechanism of action.

Properties

CAS Number

74436-00-3

Product Name

Cyclosporin G

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

ZMKGDQSIRSGUDJ-VSROPUKISA-N

SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Synonyms

2-norVal-cyclosporin
2-norvalyl-cyclosporin
7-L-norvaline-cyclosporin A
cyclosporin G
cyclosporin, 2-norvaline-
cyclosporin, norVal(2)-
cyclosporine G
norvaline(2)-cyclosporine
NVa(2)-cyclosporin
OG 37-325
OG37-325

Canonical SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.